Hydroxyphenylazouracil
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Overview
Description
Inhibitor of DNA replication in gram-positive bacteria.
Scientific Research Applications
DNA Replication Inhibition in Bacteria
Hydroxyphenylazouracil (HPUra) has been identified as a reversible and selective inhibitor of semi-conservative DNA replication in bacteria like Bacillus subtilis and other Gram-positive bacteria. Notably, it differentially affects repair and semi-conservative synthesis, indicating its specificity in bacterial DNA processes (Brown, 1971).
Impact on Bacteriophage DNA Synthesis
Research has shown that HPUra does not prevent, but can reduce the rate of, replication of the uracil-containing DNA phage PBS2 in Bacillus subtilis. This suggests a potential role for HPUra in studying phage DNA replication processes (Price & Fogt, 1973).
Relationship with DNA Replication and Bacterial Sporulation
HPUra has been used to explore the relationship between DNA replication and the induction of sporulation in Bacillus subtilis. The findings from these studies contribute to our understanding of bacterial life cycle processes and DNA replication mechanisms (Dunn et al., 1978).
Mechanisms of Action and Resistance
Studies have delved into the mechanisms by which HPUra inhibits DNA replication, particularly focusing on its interaction with deoxyguanosine nucleotides in Gram-positive bacteria. Additionally, research has shed light on the development of bacterial resistance to HPUra, particularly in relation to DNA polymerase III, emphasizing the drug's impact on bacterial polymerases (Cozzarelli & Low, 1973).
Laboratory and Clinical Studies in Cancer Research
While HPUra has been extensively studied for its role in bacterial DNA replication, similar compounds like hydroxyurea have been evaluated in the context of cancer research. Hydroxyurea has been used as a potential treatment for various cancers, offering insights into the broader implications of HPUra and related compounds in medical research (Singh & Xu, 2016).
Properties
CAS No. |
29050-86-0 |
---|---|
Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.2 g/mol |
IUPAC Name |
6-[(4-hydroxyphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O3/c15-7-3-1-6(2-4-7)13-14-8-5-9(16)12-10(17)11-8/h1-5,15H,(H2,11,12,16,17) |
InChI Key |
WFCXSZSLXQJFDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC(=O)NC(=O)N2)O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=O)NC(=O)N2)O |
29050-86-0 | |
Synonyms |
6-(4-Hydroxyphenylazo)uracil Hydroxyphenylazouracil |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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